molecular formula C5H6O2 B1310346 (R)-4-Hydroxycyclopent-2-enone CAS No. 59995-47-0

(R)-4-Hydroxycyclopent-2-enone

Cat. No. B1310346
CAS RN: 59995-47-0
M. Wt: 98.1 g/mol
InChI Key: DHNDDRBMUVFQIZ-BYPYZUCNSA-N
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Description

(R)-4-Hydroxycyclopent-2-enone (4-HCPE) is an organic compound found in nature, and as a synthetic molecule, it has recently been studied for its potential in scientific research applications. 4-HCPE is a cyclopentenone, meaning it contains a five-membered ring with an oxygen atom at the center, and a hydroxy group attached to the fourth carbon atom of the ring. 4-HCPE has been found to have a variety of biochemical and physiological effects, and is of interest to researchers in many fields.

Scientific Research Applications

Chiral Synthesis from D-Glucose

(R)-4-Hydroxycyclopent-2-enone serves as a versatile chiral synthon for the synthesis of various compounds. A notable application is its transformation from D-glucose into different 2-substituted versions. This process is demonstrated in the synthesis of specific chiral synthons, which are critical intermediates for compounds like prostaglandin E2, the antibiotic (–)-pentenomycin I, and the synthetic insecticide allethrin (Achab & Das, 1990).

Prostanoid Synthesis

A significant application of (R)-4-Hydroxycyclopent-2-enone is in prostanoid synthesis. It is synthesized from phenol and utilized as an intermediate in the production of various prostanoids, which are important biological compounds (Gill & Rickards, 1979).

Reaction with Thiols

The compound demonstrates interesting chemical reactivity, such as its reaction with thiols to yield syn-disubstituted cycloalkanones. This reaction pathway offers insights into the chemical behavior of cyclopentenones and their derivatives (Bickley et al., 2006).

Photocycloaddition Reactions

(R)-4-Hydroxycyclopent-2-enone derivatives have been studied for their photochemical [2+2] cycloaddition reactions with alkenes. These reactions are essential for creating functionally diverse bicyclo[3.2.0]heptanes, showcasing the compound's utility in advanced organic synthesis (Le Liepvre et al., 2009).

Renewable Chemical Synthesis

It is also involved in the synthesis of renewable chemicals. A notable example is its role in the selective synthesis of renewable 1,3-cyclopentanediol from lignocellulose, indicating its potential in sustainable chemistry applications (Li et al., 2016).

Synthesis of Chiral Prostanoid Intermediates

The compound is used to prepare chiral prostanoid intermediates from phenol. This synthesis is crucial in creating 2-substituted derivatives, which are important intermediates in prostaglandin synthesis (Gill & Rickards, 1979).

properties

IUPAC Name

(4R)-4-hydroxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNDDRBMUVFQIZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424919
Record name (R)-4-Hydroxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Hydroxycyclopent-2-enone

CAS RN

59995-47-0
Record name (R)-4-Hydroxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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